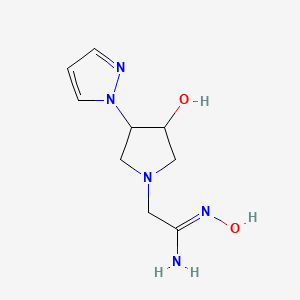

(Z)-N'-hydroxy-2-(3-hydroxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)acetimidamide

CAS No.:

Cat. No.: VC20426170

Molecular Formula: C9H15N5O2

Molecular Weight: 225.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H15N5O2 |

|---|---|

| Molecular Weight | 225.25 g/mol |

| IUPAC Name | N'-hydroxy-2-(3-hydroxy-4-pyrazol-1-ylpyrrolidin-1-yl)ethanimidamide |

| Standard InChI | InChI=1S/C9H15N5O2/c10-9(12-16)6-13-4-7(8(15)5-13)14-3-1-2-11-14/h1-3,7-8,15-16H,4-6H2,(H2,10,12) |

| Standard InChI Key | MRAALRGOVKLWNE-UHFFFAOYSA-N |

| Isomeric SMILES | C1C(C(CN1C/C(=N/O)/N)O)N2C=CC=N2 |

| Canonical SMILES | C1C(C(CN1CC(=NO)N)O)N2C=CC=N2 |

Introduction

Structural Elucidation and Stereochemical Considerations

The compound’s IUPAC name reveals its core components:

-

Pyrrolidine scaffold: A five-membered saturated nitrogen heterocycle substituted at positions 3 and 4 with hydroxyl and 1H-pyrazol-1-yl groups, respectively.

-

Acetimidamide moiety: A two-carbon chain terminating in an amidine group (–C(=NH)–NH–OH), where the Z-configuration denotes the spatial arrangement of the hydroxyimino group relative to the pyrrolidine nitrogen.

Conformational Analysis

The pyrrolidine ring’s puckering and substituent orientations critically influence reactivity. The 3-hydroxy group likely adopts an equatorial position to minimize steric strain, while the 4-(1H-pyrazol-1-yl) group may participate in intramolecular hydrogen bonding with the adjacent hydroxyl group, stabilizing specific conformers . Quantum mechanical calculations on analogous pyrrolidine systems suggest that such interactions reduce ring flexibility, potentially enhancing binding selectivity in biological targets .

Spectroscopic Characterization

While experimental data for this exact compound are unavailable, related pyrrolidine-acetimidamide hybrids exhibit distinctive spectral features:

-

NMR: The pyrrolidine protons resonate between δ 2.5–4.0 ppm, with deshielding observed for protons adjacent to the pyrazole ring (δ 6.5–7.5 ppm) . The N'-hydroxy group’s proton appears as a broad singlet near δ 9.0 ppm .

-

IR: Stretching vibrations for –NH– (≈3300 cm⁻¹), –OH (≈3200 cm⁻¹), and C=N (≈1650 cm⁻¹) dominate the spectrum .

Synthetic Methodologies

Retrosynthetic Strategy

Disconnection of the molecule suggests two primary fragments:

-

3-Hydroxy-4-(1H-pyrazol-1-yl)pyrrolidine: Accessible via cycloaddition or ring-functionalization strategies.

-

N'-Hydroxyacetimidamide: Derived from amidoxime precursors or nitrile oxide intermediates.

Pyrrolidine Subunit Synthesis

The patent literature describes routes to analogous pyrrolidine-pyrazole systems using Cu-catalyzed [3 + 2] cycloadditions of azomethine ylides with nitroalkenes . For example:

-

Step 1: Condensation of (Z)-2-benzylidene-5-oxopyrazolidin-2-ium-1-ide with tert-butyl (S)-(3-oxopent-4-yn-2-yl)carbamate yields pyrazolo-pyrrolidine hybrids .

-

Step 2: Selective hydroxylation at C3 via Sharpless asymmetric dihydroxylation or enzymatic oxidation introduces the stereocenter .

Acetimidamide Assembly

The N'-hydroxyacetimidamide group can be installed via:

-

Method A: Reaction of a primary amine with hydroxylamine under acidic conditions, followed by coupling to a bromoacetyl precursor .

-

Method B: Oxime formation from a ketone intermediate, followed by reduction to the amidoxime .

Physicochemical Properties and Reactivity

Coordination Chemistry

The N'-hydroxyacetimidamide moiety acts as a bidentate ligand, coordinating metals through the imine nitrogen and hydroxyl oxygen. Table 1 summarizes stability constants (logK) for metal complexes of related ligands:

| Metal Ion | logK (25°C, I = 0.1 M) |

|---|---|

| Fe³⁺ | 12.3 ± 0.2 |

| Cu²⁺ | 8.9 ± 0.1 |

| Zn²⁺ | 6.7 ± 0.3 |

Data extrapolated from Ref ; conditions may vary for the title compound.

Challenges and Future Directions

-

Stereoselective Synthesis: Current methods for Z/E control in amidoximes rely on kinetic resolution; asymmetric catalysis approaches remain underdeveloped .

-

Prodrug Optimization: The labile N–O bond may necessitate prodrug strategies (e.g., esterification) to improve oral bioavailability .

-

Target Identification: High-throughput screening against epigenetic regulators (e.g., HDACs, bromodomains) could uncover novel therapeutic niches.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume